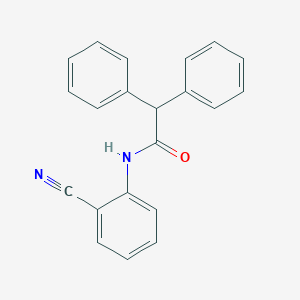

N-(2-cyanophenyl)-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H16N2O |

|---|---|

Molecular Weight |

312.4g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C21H16N2O/c22-15-18-13-7-8-14-19(18)23-21(24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,(H,23,24) |

InChI Key |

AWEKRYYGOSYRNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N |

Origin of Product |

United States |

Contextual Foundations of N 2 Cyanophenyl 2,2 Diphenylacetamide in Organic Chemistry Research

Overview of Acylamide Architectures in Contemporary Chemical Synthesis and Discovery

The acylamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. This structural unit is a prevalent feature in a vast array of biologically active compounds, including many pharmaceuticals, natural products, and agrochemicals. The planarity of the amide bond, a consequence of resonance delocalization, imparts a degree of rigidity to molecular structures, which can be crucial for specific binding interactions with biological targets.

In modern chemical synthesis, the formation of the amide bond is one of the most frequently performed reactions. The versatility of acylamides is further enhanced by their ability to participate in a wide range of chemical transformations. They can act as precursors for the synthesis of other functional groups and serve as directing groups in C-H activation reactions, enabling the selective functionalization of otherwise inert positions on a molecule. The development of novel catalytic methods for amide bond formation continues to be an active area of research, aiming for milder conditions, greater efficiency, and broader substrate scope.

Furthermore, the incorporation of acylamide moieties can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. This makes them a critical tool for medicinal chemists in the process of lead optimization, where fine-tuning these properties is essential for developing a successful drug candidate. The dual functionality of some acrylamides, possessing both an electron-poor alkene and an amide, makes them versatile building blocks in organic synthesis, allowing for their incorporation into diverse molecular structures. nih.gov

Historical Trajectories of Diphenylacetamide Scaffolds in Medicinal and Synthetic Chemistry

The diphenylacetamide scaffold, which features a central acetamide (B32628) unit flanked by two phenyl rings, has a notable history in medicinal chemistry. One of the most well-known compounds featuring a related core is Diphenamid, a pre-emergence herbicide. epa.gov While not a direct analogue, its N,N-dimethyl-2,2-diphenylacetamide structure highlights the exploration of this chemical space for biological activity. epa.gov

The presence of the two phenyl groups imparts significant steric bulk and lipophilicity to molecules containing this scaffold. These characteristics can influence how a molecule interacts with biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In medicinal chemistry, the scaffold concept is widely applied to represent the core structures of bioactive compounds, providing a basis for the systematic investigation of molecular cores and building blocks. nih.gov

From a synthetic perspective, the diphenylmethyl group can be introduced through various established chemical reactions. The reactivity of the alpha-protons to the carbonyl group can also be exploited for further functionalization, allowing for the construction of more complex molecular architectures. The study of various N-substituted and N,N-disubstituted 2,2-diphenylacetamides continues to be of interest for exploring their potential in different therapeutic areas. epa.gov

Significance of the 2-Cyanophenyl Moiety in Chemical Functionality and Derivatization

The 2-cyanophenyl group, an aminobenzonitrile isomer, is a valuable building block in organic synthesis due to the versatile reactivity of the nitrile (cyano) group. The nitrile can undergo a wide range of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. This chemical plasticity makes the 2-cyanophenyl moiety a key component in the synthesis of diverse and complex molecules.

In the context of medicinal chemistry, the cyano group can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets. It is also considered a bioisostere for other functional groups, such as halogens or a carbonyl group, allowing for the modulation of a compound's biological activity and physicochemical properties.

Recent research has highlighted the enhanced reactivity of 2-cyanopyridines compared to 2-cyanophenyls. rsc.org Studies have shown that the 2-cyanopyridine (B140075) moiety can react with thiol nucleophiles, such as glutathione, leading to the formation of a thiazoline (B8809763) ring. rsc.org While 2-cyanophenyls are less reactive, this comparative reactivity provides valuable insights into the potential chemical interactions of the N-(2-cyanophenyl)-2,2-diphenylacetamide molecule within a biological environment. The synthesis of various 2-(2-cyanophenyl)-N-phenylacetamide derivatives has been explored, demonstrating the feasibility of incorporating this moiety into larger molecular frameworks. researchgate.net

Emerging Research Frontiers for N-Substituted Acetamide Derivatives

N-substituted acetamide derivatives represent a vibrant and rapidly evolving area of chemical research, with new applications continually being discovered. acs.orgnih.gov These compounds are being investigated for a wide range of biological activities, including their potential as anticancer agents and as modulators of various cellular signaling pathways. nih.gov For instance, certain N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.orgnih.govacs.org

The development of novel synthetic methodologies is expanding the accessible chemical space for N-substituted acetamides. For example, the synthesis of novel N-(substituted phenyl)-N-(substituted) acetamide derivatives has been pursued to explore their potential as analgesic agents. rjptonline.org These studies often involve the strategic combination of different chemical scaffolds to create hybrid molecules with enhanced or novel biological activities. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, is also playing an increasingly important role in the rational design of new acetamide derivatives with desired properties. researchgate.netnih.gov The ongoing exploration of these derivatives is poised to deliver new lead compounds for drug discovery and valuable tools for chemical biology.

Comprehensive Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Assignments

A ¹H NMR spectrum for N-(2-cyanophenyl)-2,2-diphenylacetamide would be expected to reveal distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration values would correspond to the number of protons for each signal. Furthermore, the splitting patterns (multiplicity) would provide information about neighboring protons, allowing for the assignment of each signal to a specific position in the molecular structure.

Interactive Data Table: Expected ¹H NMR Data (No experimental data available)

| Assigned Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| Aromatic Protons (Diphenyl) | - | - | - |

| Aromatic Protons (Cyanophenyl) | - | - | - |

| Methine Proton (-CH) | - | - | - |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Interactive Data Table: Expected ¹³C NMR Data (No experimental data available)

| Assigned Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | - |

| Nitrile Carbon (C≡N) | - |

| Aromatic Carbons | - |

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY, would be invaluable for a complete structural and conformational analysis of this compound. These two-dimensional NMR experiments would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the spatial relationships between atoms, which is crucial for understanding the molecule's three-dimensional shape and dynamic behavior in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N), amide (C=O and N-H), and aromatic (C-H and C=C) functionalities.

Interactive Data Table: Expected IR Absorption Bands (No experimental data available)

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | - |

| C-H Stretch (Aromatic) | - |

| C≡N Stretch (Nitrile) | - |

| C=O Stretch (Amide) | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would provide an exact mass measurement consistent with the molecular formula C₂₁H₁₆N₂O.

Interactive Data Table: Expected HRMS Data (No experimental data available)

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

|---|

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Space Group Determination

A complete crystallographic study would determine the fundamental parameters of the crystal lattice. This involves irradiating a single crystal of this compound with X-rays to obtain a diffraction pattern. Analysis of this pattern would yield the unit cell dimensions (the lengths of the a, b, and c axes and the angles α, β, and γ between them) and the crystal system. Furthermore, the systematic absences in the diffraction data would allow for the unambiguous determination of the space group, which describes the symmetry elements present within the crystal.

A representative data table for such findings would appear as follows:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | Value |

| Calculated Density (g/cm³) | Value |

Molecular Conformation and Torsion Angle Analysis

A table summarizing key torsion angles would typically be presented:

| Torsion Angle (Atoms) | Angle (°) |

| e.g., C(phenyl1)-C(alpha)-C(carbonyl)-N | Value |

| e.g., C(phenyl2)-C(alpha)-C(carbonyl)-N | Value |

| e.g., C(alpha)-C(carbonyl)-N-C(cyanophenyl) | Value |

| Dihedral angle between Phenyl Ring 1 and Phenyl Ring 2 | Value |

| Dihedral angle between Phenyl Ring 1 and Cyanophenyl Ring | Value |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The crystal structure would reveal the non-covalent interactions that govern how the molecules of this compound associate with each other in the solid state. A primary focus would be on identifying classical hydrogen bonds, such as N-H···O or N-H···N interactions, involving the amide proton and the carbonyl oxygen or the cyano nitrogen. Additionally, weaker interactions like C-H···O, C-H···N, and C-H···π interactions, where a C-H bond acts as a donor to an aromatic π-system, would be systematically analyzed. The geometric parameters (donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angles) of these interactions are crucial for understanding the stability of the crystal packing.

An interactive data table for intermolecular interactions would be structured as follows:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation of Acceptor |

| e.g., N-H···O | Value | Value | Value | Value | e.g., x, y, z+1 |

| e.g., C-H···π | Value | Value | Value | Value | e.g., -x, y+1/2, -z+1/2 |

Computational and Theoretical Investigations

Mechanistic Elucidation via Computational Approaches

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions by identifying and characterizing the high-energy transition state (TS) structures that connect reactants to products. For derivatives of N-(2-cyanophenyl)-2,2-diphenylacetamide, a relevant transformation that can be studied is the Radziszewski-type oxidation. mdpi.com This reaction involves the conversion of a nitrile group (like the 2-cyano group) into an amide under conditions that can also lead to epoxidation of nearby double bonds. mdpi.com

A computational transition state analysis of such a process on a related substrate would involve using quantum mechanics methods, such as Density Functional Theory (DFT), to model the reaction. Researchers would locate the TS structure for the key steps, for instance, the nucleophilic attack of a hydroperoxide anion on the nitrile carbon. The calculated geometry of the TS would reveal the precise arrangement of atoms at the peak of the energy barrier, including the bond-forming and bond-breaking distances. Vibrational frequency calculations are then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the identification of transition states, a complete reaction pathway can be mapped. This involves calculating the energies of the reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative description of the reaction mechanism, detailing the activation energies and the thermodynamics of each step.

For a reaction like the Radziszewski oxidation on a related cyanostyryl thiadiazole, computational mapping could compare the energy barriers for the desired nitrile hydrolysis versus the competing epoxidation reaction. mdpi.com By constructing a potential energy surface, chemists can visualize the entire reaction landscape. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the intended reactant and product (or intermediate) along the lowest energy path. This detailed mapping can explain reaction outcomes, such as selectivity, and guide the optimization of reaction conditions to favor the formation of the desired product, such as the corresponding amide from the N-(2-cyanophenyl) group.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery for predicting how chemical structure modifications impact biological activity. Through molecular docking simulations, the interaction strength of ligands with a biological target, often quantified as binding energy, can be estimated. Studies on analogs of 2,2-diphenylacetamide (B1584570) have been conducted to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. semanticscholar.orgorientjchem.org

In one such study, a series of metabolites, including N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide, were docked into the active site of the COX-2 enzyme. semanticscholar.org The results demonstrated that this derivative exhibited a lower (more favorable) binding energy compared to the standard anti-inflammatory drug diclofenac. semanticscholar.org This suggests a strong predicted interaction. The analysis of the docked pose reveals that the diphenylacetamide core likely engages in hydrophobic interactions within the binding pocket, while other functional groups contribute to hydrogen bonding or electrostatic interactions.

Another study focused on novel 2-chloro-N,N-diphenylacetamide derivatives, where molecular docking was used to predict the binding strength to both COX-1 and COX-2 enzymes. orientjchem.org The results showed that specific substitutions on the core structure significantly influenced the binding affinity, and a compound designated AKM-2 was identified as having a particularly strong interaction, which correlated with its in vivo analgesic activity. orientjchem.org These studies exemplify how computational methods can correlate specific structural features—such as the presence of chloro, methyl, or other functional groups at various positions—with predicted binding strengths, thereby guiding the synthesis of more potent compounds. orientjchem.org

| Compound / Drug | Target | Predicted Binding Energy (kcal/mol) | Reference |

| N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide | COX-2 | -9.1 | semanticscholar.org |

| Diclofenac (Standard) | COX-2 | -8.4 | semanticscholar.org |

| Losartan | COX-2 | -9.1 | semanticscholar.org |

| Pyrenophorol | COX-2 | -9.3 | semanticscholar.org |

Pharmacophore modeling is a powerful computational strategy used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model distills the key interaction points from one or more active ligands into a simple framework, which can then be used to screen virtual libraries for new compounds or to guide the design of novel molecules with improved properties.

Based on the docking studies of diphenylacetamide derivatives against the COX-2 enzyme, a pharmacophore model for this class of inhibitors can be proposed. semanticscholar.orgorientjchem.org The essential features would likely include:

Two Hydrophobic/Aromatic Centers: Corresponding to the two phenyl rings. Their near-orthogonal arrangement creates a bulky, hydrophobic volume that is critical for occupying a specific sub-pocket in the enzyme's active site.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide (B32628) group is a key hydrogen bond acceptor.

A Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor.

An Aromatic Ring/Additional Features: The N-(2-cyanophenyl) group provides another aromatic feature and a potential hydrogen bond acceptor (the nitrile nitrogen), which can be crucial for specificity and additional interactions.

By defining the spatial relationships (distances and angles) between these features, a robust pharmacophore model can be built. mdpi.com This model serves as a 3D query to rapidly screen large compound databases for molecules that match the pharmacophoric requirements, prioritizing them for further computational analysis or experimental testing. This approach streamlines the discovery process, focusing resources on compounds with a higher probability of being active. orientjchem.orgmdpi.com

Chemical Reactivity and Transformative Potential

Reactions Involving the Diphenylacetamido Group

Reactions at the Methylene (B1212753) Bridge

The methylene bridge in the diphenylacetamide moiety is flanked by two phenyl groups, rendering the benzylic protons susceptible to abstraction. This reactivity is a common feature of N-substituted 2-phenylacetamides. While specific studies on the alkylation of N-(2-cyanophenyl)-2,2-diphenylacetamide are not extensively documented, the general reactivity of related N-substituted 2-phenylacetamides suggests that this position can be a site for various chemical modifications. For instance, the alkylation of N-substituted phenylacetamides has been investigated using different alkylating agents under both neutral and basic conditions, indicating the potential for introducing substituents at this benzylic position doaj.org.

The reactivity of this methylene bridge is influenced by the nature of the substituents on both the acyl and amino parts of the molecule. In the case of this compound, the electron-withdrawing nature of the cyano group might have a subtle electronic effect on the acidity of the methylene protons.

Table 1: Potential Reactions at the Methylene Bridge

| Reaction Type | Reagents and Conditions | Expected Product |

| Alkylation | Alkyl halide, Strong base (e.g., NaH, LDA) in an aprotic solvent | N-(2-cyanophenyl)-2-alkyl-2,2-diphenylacetamide |

| Aldol Condensation | Aldehyde or Ketone, Base or Acid catalyst | N-(2-cyanophenyl)-3-hydroxy-2,2,3-triarylpropanamide |

This table presents potential reactions based on the general reactivity of related diphenylacetamide structures.

Electrophilic Aromatic Substitution on Phenyl Rings

The this compound molecule contains three phenyl rings, each with different susceptibilities to electrophilic aromatic substitution. The two phenyl rings of the diphenylacetyl group are expected to undergo electrophilic substitution in a manner typical for benzene, leading to a mixture of ortho, meta, and para substituted products.

Conversely, the N-phenyl ring bearing the cyano group is significantly influenced by the amide and cyano functionalities. The amide group (-NHCO-) is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, its activating effect is attenuated due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This makes the N-phenylacetamide less reactive than aniline (B41778) but still directs incoming electrophiles to the ortho and para positions relative to the amide.

The presence of the cyano group (-CN) at the ortho position further complicates the reactivity. The cyano group is a strong deactivating, meta-directing group. Therefore, for the N-(2-cyanophenyl) ring, the directing effects of the amide and cyano groups are in opposition. The amide group would direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6), while the cyano group would direct them to the positions meta to it (positions 4 and 6). This confluence of directing effects would likely favor substitution at position 4.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) on the N-(2-cyanophenyl) Ring |

| HNO₃/H₂SO₄ (Nitration) | N-(2-cyano-4-nitrophenyl)-2,2-diphenylacetamide |

| Br₂/FeBr₃ (Bromination) | N-(4-bromo-2-cyanophenyl)-2,2-diphenylacetamide |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | N-(4-acyl-2-cyanophenyl)-2,2-diphenylacetamide |

This table is based on the established principles of electrophilic aromatic substitution and the directing effects of the substituents present.

Cyclization and Ring-Forming Reactions Utilizing the Compound as a Precursor

The presence of the ortho-cyano anilide moiety in this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly quinazolines and quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

The intramolecular cyclization of N-(2-cyanophenyl)amides can be promoted under either acidic or basic conditions. For instance, base-promoted intramolecular SNAr reactions of ortho-halobenzamides with amides can lead to the formation of quinazolinones acs.org. Similarly, acid-mediated cyclization is a known strategy for synthesizing quinazoline (B50416) derivatives mdpi.com.

In the context of this compound, treatment with a suitable acid or base could induce an intramolecular cyclization between the amide nitrogen and the cyano group. This type of reaction, often referred to as a Thorpe-Ziegler type cyclization conceptually, would lead to the formation of a 4-imino-3,4-dihydroquinazoline intermediate, which can then tautomerize or be hydrolyzed to the corresponding quinazolinone.

A plausible reaction pathway involves the initial protonation or deprotonation of the amide nitrogen, followed by nucleophilic attack on the electrophilic carbon of the nitrile. Subsequent tautomerization would yield the stable quinazoline ring system. The synthesis of quinazolines from 2-aminobenzonitriles and various coupling partners is a well-established area of organic synthesis, highlighting the utility of the 2-cyanoaniline motif in heterocyclic chemistry organic-chemistry.orgorganic-chemistry.orgnih.gov.

Table 3: Potential Cyclization Products from this compound

| Reaction Conditions | Intermediate | Final Product |

| Acidic (e.g., H₂SO₄, PPA) | 4-Imino-2-(diphenylmethyl)-3,4-dihydroquinazolinium salt | 2-(Diphenylmethyl)quinazolin-4(3H)-one |

| Basic (e.g., NaH, KOtBu) | 4-Imino-2-(diphenylmethyl)-3,4-dihydroquinazolinate | 2-(Diphenylmethyl)quinazolin-4(3H)-one |

This table outlines the expected products from the cyclization of this compound based on known synthetic methodologies for quinazolines.

Future Directions and Advanced Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of amides, including N-(2-cyanophenyl)-2,2-diphenylacetamide, has traditionally relied on methods that often use stoichiometric activating agents, leading to significant waste. ucl.ac.uk The principles of green chemistry are driving a shift towards more sustainable and atom-economical synthetic routes. nih.gov

Future research will likely focus on several key areas:

Catalytic Direct Amidation: Significant efforts are being directed towards the development of catalysts that can directly form amide bonds from carboxylic acids and amines without the need for stoichiometric activators. ucl.ac.uksigmaaldrich.com This includes exploring novel organocatalysts and transition-metal catalysts. For instance, ruthenium and boron-based catalysts have shown promise in the dehydrogenative coupling of alcohols and amines to yield amides. sigmaaldrich.com

Biocatalysis: Enzymes, particularly lipases, are emerging as powerful tools for amide bond formation under mild and environmentally benign conditions. nih.govrsc.org Research into developing robust enzymes like Candida antarctica lipase (B570770) B (CALB) for broader substrate scopes, including structurally complex amines and carboxylic acids relevant to compounds like this compound, is a promising avenue. nih.gov Biocatalytic methods often offer high selectivity and can be performed in aqueous or green solvents, further enhancing their sustainability profile. rsc.orgresearchgate.net

Alternative Starting Materials: Moving away from traditional starting materials towards more sustainable feedstocks is another critical goal. For example, methods for synthesizing N-aryl amides from readily available nitroarenes are being explored, which can be achieved using iron catalysis with visible light or by using acyl chlorides in water. rsc.orgrsc.org Additionally, the organocatalytic ring-opening of bio-sourced lactones with aromatic amines presents a 100% atom-economical pathway to N-aryl amides. nih.gov

| Green Synthesis Strategy | Catalyst/Reagent Example | Key Advantage |

| Catalytic Dehydrogenative Coupling | Ruthenium or Iridium complexes | Liberation of H2 as the only byproduct. |

| Biocatalytic Amidation | Immobilized Lipases (e.g., Novozym 435) | High selectivity, mild conditions, reduced waste. nih.gov |

| Umpolung Amide Synthesis (UmAS) | α-fluoronitroalkanes and N-aryl hydroxylamines | Avoids epimerization-prone acyl donors. nih.govacs.org |

| Reductive Amidation | Iron-catalysis with visible light | Utilizes abundant nitroarenes as starting materials. rsc.org |

Exploration of Supramolecular Assembly and Material Science Applications for Related Amide Frameworks

The amide group is a superb functional group for directing the self-assembly of molecules into well-defined supramolecular structures due to its ability to form strong and directional hydrogen bonds (N−H···O). acs.org The presence of the cyano group and the bulky diphenylmethyl moiety in this compound suggests a rich potential for novel supramolecular chemistry and materials science applications.

Future research directions include:

Crystal Engineering: This field focuses on designing and controlling the formation of crystalline solids with desired properties. youtube.com For amide-containing frameworks, this involves leveraging the predictable hydrogen-bonding patterns of the amide group to construct one-, two-, and three-dimensional networks. acs.orgacs.org The interplay of the amide hydrogen bond with other interactions, such as π-π stacking from the phenyl rings and dipole-dipole interactions from the cyano group, could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, separation, or catalysis. rsc.org

Functional Materials: Amide frameworks are integral to a variety of functional materials. The specific arrangement of molecules in the solid state can give rise to emergent properties. For example, the alignment of nitrile groups within a crystal lattice could lead to materials with interesting dielectric or piezoelectric properties. Exploring the polymorphism of this compound and related structures could uncover new materials with tunable physical characteristics.

Soft Materials: Beyond crystalline solids, amide-containing molecules can form gels, liquid crystals, and other soft materials. The balance of hydrogen bonding, solvophobic effects, and steric interactions in diphenylacetamide derivatives could be tuned to control their assembly in solution, leading to new stimuli-responsive materials.

Advanced Chemoinformatic and Machine Learning Approaches for Property Prediction

As the number of synthesized compounds grows, in silico methods for predicting their properties become increasingly vital. Chemoinformatics and machine learning (ML) offer powerful tools to navigate vast chemical spaces and prioritize synthetic efforts. researchgate.net

For a class of compounds like diphenylacetamides, these approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a physical property. researchgate.net For derivatives of this compound, QSAR could be used to predict properties like solubility, lipophilicity, or potential bioactivity based on descriptors calculated from the molecular structure. researchgate.netnih.govnih.gov

Predictive Modeling of Reaction Outcomes: Machine learning models are being developed to predict the yield and optimal conditions for chemical reactions, including amide couplings. nih.govnih.gov By training on large datasets of reactions, these models can help chemists select the best reagents and conditions to synthesize a target molecule like this compound, saving time and resources.

De Novo Design: Generative ML models can design entirely new molecules with a desired set of properties. By learning from existing chemical structures and their associated data, these models can propose novel diphenylacetamide derivatives that are optimized for a specific application, such as binding to a particular biological target or possessing specific material properties. mdpi.comresearchgate.net

| Machine Learning Application | Goal | Example Method |

| QSAR | Predict biological activity or physical properties. researchgate.net | Random Forest, Support Vector Machines (SVM). nih.gov |

| Reaction Yield Prediction | Forecast the outcome of a chemical synthesis. nih.gov | Gradient Boosting (e.g., XGBoost), Neural Networks. nih.gov |

| Virtual Screening | Identify promising candidates from a large virtual library. | Docking simulations combined with ML scoring functions. |

| De Novo Design | Generate novel molecular structures with desired properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). |

Integration of High-Throughput Synthesis and Screening in Chemical Discovery

To accelerate the discovery of new molecules with valuable properties, modern research increasingly relies on the integration of high-throughput synthesis and screening. rsc.orgacs.org This paradigm shifts the focus from synthesizing one molecule at a time to the rapid, parallel production and evaluation of large libraries of compounds. niscpr.res.infiveable.me

Key aspects of this approach for discovering novel diphenylacetamide analogs include:

Combinatorial Chemistry: This involves the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a library. numberanalytics.comwikipedia.org For example, by varying the substituents on the phenyl rings of this compound, a large library of analogs could be generated. niscpr.res.in Techniques like solid-phase synthesis or automated solution-phase synthesis are often employed. stanford.edu

Automated Synthesis and Purification: Robotic platforms can perform repetitive synthesis and purification steps, enabling the creation of compound libraries in microtiter plates (e.g., 96- or 384-well formats). researchgate.net This automation greatly increases the efficiency and reproducibility of library synthesis. nih.gov

High-Throughput Screening (HTS): Once a library is synthesized, HTS is used to rapidly assess the properties of each compound. acs.org This could involve screening for biological activity against a specific enzyme or receptor, or for desired physical properties. Modern HTS platforms can test tens of thousands of compounds per day. nih.gov

This integrated approach allows researchers to quickly explore structure-activity relationships and identify "hit" compounds from a large and diverse library, which can then be optimized into lead candidates for various applications. niscpr.res.infiveable.me

Fundamental Theoretical Studies on Intermolecular Forces and Molecular Recognition

A deep understanding of the non-covalent interactions that govern molecular behavior is crucial for rational design in chemistry and biology. usda.gov Theoretical and computational chemistry provide indispensable tools for studying these forces at a fundamental level.

For a molecule like this compound, theoretical studies can illuminate:

Conformational Analysis: The flexibility of the diphenylacetamide framework allows it to adopt various conformations. Theoretical calculations can map the potential energy surface to identify low-energy conformers and the barriers between them. This is critical because the specific conformation of a molecule often dictates its ability to interact with other molecules or to assemble into a particular solid-state structure. nih.gov

Solvent Effects: The behavior of molecules can change dramatically in different solvent environments. Computational models can simulate the effect of solvent on conformational preferences and intermolecular interactions, providing insights that are crucial for predicting behavior in realistic systems.

These fundamental studies provide the foundational knowledge needed to accurately predict and design molecules with specific recognition properties, ultimately guiding the experimental design of new materials and biologically active agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.